Cas no 81-49-2 (1-Amino-2,4-dibromo-anthraquinone)
1-Amino-2,4-dibromo-anthraquinone Chemical and Physical Properties
Names and Identifiers
-
- 1-amino-2,4-dibromoanthraquinone
- 1-Amino-2,4-dibromo-9,10-anthracenedione
- 1-amino-2,4-dibromoanthracene-9,10-dione
- 1-Amino-2,4-dibromanthrachinon
- 2,4-Dibromo-1-anthraquinonylamine
- 4-dibromoanthraquinone
- 9,10-Anthracenedione,1-amino-2,4-dibromo
- amino-1 bromo-2,4 antraquinone
- Anthraquinone,1-amino-2,4-dibromo
- Dibromoaminoanthraquinone
- 4-14-00-00444 (Beilstein Handbook Reference)
- 1-Amino-2, 4-dibromoanthraquinone
- BRN 1993373
- NSC3529
- WLN: L C666 BV IVJ DZ EE GE
- 9, 1-amino-2,4-dibromo-
- LS-74
- UNII-RF75O3IKOZ
- A840149
- EINECS 201-354-0
- AI3-16445
- 81-49-2
- 1-Amino-2,4-dibromo-anthraquinone
- E76133
- CAS-81-49-2
- STK803590
- 1-Amino-2,4-dibromanthrachinon [Czech]
- 1-amino-2,4-dibromanthraquinon
- NCI-C55458
- BBL013158
- Anthraquinone, 1-amino-2,4-dibromo-
- CHEMBL559749
- DTXSID4039235
- 1-AMINO-2,4-DIBROMOANTHRA-QUINONE
- C19211
- C14-H7-Br2-N-O2
- NSC-3529
- MFCD00019155
- 1-amino-2,4-dibromo-9,10-anthraquinone
- AE-641/00127034
- 1-Amino-2,4-dibromoanthra-9,10-quinone
- RF75O3IKOZ
- HSDB 5241
- 9,10-Anthracenedione, 1-amino-2,4-dibromo-
- W-104207
- NSC 3529
- Q27155867
- AC-13906
- NAPROXENMETHYLESTER
- AS-61164
- 1-amino-2,4-dibromo-9,10-dihydroanthracene-9,10-dione
- C14H7Br2NO2
- Anthraquinone,4-dibromo-
- CS-0188511
- FT-0607312
- CCRIS 5884
- SCHEMBL3272427
- l-amino-2,4-dibromoanthraquinone
- 1-AMINO-2,4-DIBROMOANTHRAQUINONE [IARC]
- NCGC00260131-01
- AKOS000668885
- Tox21_202582
- DTXCID9052
- CHEBI:82304
- NS00038127
- 1-Amino-2,4-dibromo-9,10-anthracenedione (ACI)
- Anthraquinone, 1-amino-2,4-dibromo- (6CI, 7CI, 8CI)
- DB-056532
- NSC 3529; 1-Amino-2,4-dibromo-9,10-anthracenedione; 1-Amino-2,4-dibromo-9,10-anthraquinone; 1-Amino-2,4-dibromoanthraquinone; 2,4-Dibromo-1-anthraquinonylamine
-
- MDL: MFCD00019155
- Inchi: 1S/C14H7Br2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2
- InChI Key: ZINRVIQBCHAZMM-UHFFFAOYSA-N
- SMILES: O=C1C2C(=C(C(=CC=2Br)Br)N)C(=O)C2C1=CC=CC=2
Computed Properties
- Exact Mass: 378.88400
- Monoisotopic Mass: 378.884354
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 4.1
- Topological Polar Surface Area: 60.2
Experimental Properties
- Color/Form: Red powder
- Density: 1.8218 (rough estimate)
- Melting Point: 226 ºC
- Boiling Point: 550.4 °C at 760 mmHg
- Flash Point: 286.7 °C
- Refractive Index: 1.6220 (estimate)
- Water Partition Coefficient: <0.1 g/100 mL at 23 ºC
- Stability/Shelf Life: Stable.
- PSA: 60.16000
- LogP: 4.15040
- Solubility: Slightly soluble in water.
1-Amino-2,4-dibromo-anthraquinone Security Information
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Keep in a cool, dry, dark place, in a sealed container or cylinder. Keep away from incompatible materials, sources of ignition, and untrained people. Safety label area. Protect container / cylinder from physical injury.
1-Amino-2,4-dibromo-anthraquinone Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-Amino-2,4-dibromo-anthraquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FR662-5g |
1-Amino-2,4-dibromo-anthraquinone |
81-49-2 | 98% | 5g |
142.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FR662-20g |
1-Amino-2,4-dibromo-anthraquinone |
81-49-2 | 98% | 20g |
423.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FR662-1g |
1-Amino-2,4-dibromo-anthraquinone |
81-49-2 | 98% | 1g |
45.0CNY | 2021-07-14 | |
| TRC | A604460-10mg |
1-Amino-2,4-dibromo-anthraquinone |
81-49-2 | 10mg |
$ 81.00 | 2023-09-08 | ||
| TRC | A604460-25mg |
1-Amino-2,4-dibromo-anthraquinone |
81-49-2 | 25mg |
$ 121.00 | 2023-09-08 | ||
| TRC | A604460-100mg |
1-Amino-2,4-dibromo-anthraquinone |
81-49-2 | 100mg |
$ 190.00 | 2023-09-08 | ||
| TRC | A604460-250mg |
1-Amino-2,4-dibromo-anthraquinone |
81-49-2 | 250mg |
$ 374.00 | 2023-04-19 | ||
| TRC | A604460-1g |
1-Amino-2,4-dibromo-anthraquinone |
81-49-2 | 1g |
$ 707.00 | 2023-04-19 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19700-50g |
1-Amino-2,4-dibromoanthraquinone, 97% |
81-49-2 | 97% | 50g |
¥1394.00 | 2023-03-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19700-250g |
1-Amino-2,4-dibromoanthraquinone, 97% |
81-49-2 | 97% | 250g |
¥4768.00 | 2023-03-09 |
1-Amino-2,4-dibromo-anthraquinone Production Method
Production Method 1
Production Method 2
Production Method 3
2.1 Reagents: Bromine Solvents: Acetic acid ; 6 h, reflux
2.2 Reagents: Sodium bisulfite Solvents: Water
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
1.2 Reagents: Water ; 0.5 h, 60 °C
2.1 Reagents: Disodium sulfide Solvents: Water ; 15 min, 90 - 95 °C; 15 min, 90 - 95 °C
3.1 Reagents: Bromine Solvents: Acetic acid ; 6 h, reflux
3.2 Reagents: Sodium bisulfite Solvents: Water
Production Method 10
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Production Method 11
Production Method 12
1-Amino-2,4-dibromo-anthraquinone Raw materials
- Anthraquinone
- 9,10-Anthracenedione,1-amino-2-bromo-
- 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
- ethoxybenzene
- 2-Anthracenesulfonicacid, 1-amino-9,10-dihydro-9,10-dioxo-
- n-Butyl phenyl ether
- 1-Amino-4-bromo anthraquinone
- 1-Aminoanthraquinone
- 1-Nitroanthraquinone
- 6H-Anthra[1,9-cd]isoxazol-6-one, 3-chloro-
- 6H-Anthra[1,9-cd]isoxazol-6-one, 5-bromo-
- Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
1-Amino-2,4-dibromo-anthraquinone Preparation Products
1-Amino-2,4-dibromo-anthraquinone Suppliers
1-Amino-2,4-dibromo-anthraquinone Related Literature
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-Amino-2,4-dibromo-anthraquinone
Introduction to 1-Amino-2,4-dibromo-anthraquinone (CAS No. 81-49-2)
1-Amino-2,4-dibromo-anthraquinone, identified by the Chemical Abstracts Service Number (CAS No.) 81-49-2, is a significant heterocyclic compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This compound belongs to the anthraquinone family, a class of molecules known for their diverse biological activities and industrial applications. The presence of both amino and bromo substituents on the anthraquinone core imparts unique chemical properties, making it a versatile intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The structural framework of 1-Amino-2,4-dibromo-anthraquinone consists of a benzene-like core with three fused rings, where the first ring is a benzene ring and the other two are pyran derivatives. The introduction of bromine atoms at the 2 and 4 positions enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, or as a precursor in polymer synthesis. The amino group at the 1 position provides a site for hydrogen bonding interactions, which can be exploited in drug design to improve binding affinity to biological targets.
In recent years, 1-Amino-2,4-dibromo-anthraquinone has been extensively studied for its potential applications in medicinal chemistry. Its derivatives have shown promise as inhibitors of various enzymes and receptors involved in metabolic disorders, cancer, and inflammatory diseases. For instance, researchers have explored its role as a scaffold in developing kinase inhibitors, where the bromine atoms facilitate selective binding to target proteins. Additionally, the compound’s ability to undergo metal-catalyzed coupling reactions has made it valuable in constructing complex molecular architectures essential for drug discovery.
One of the most intriguing aspects of 1-Amino-2,4-dibromo-anthraquinone is its utility in photodynamic therapy (PDT). Anthraquinone derivatives are known for their photosensitizing properties, and modifications such as bromination can enhance their efficiency in generating reactive oxygen species under light irradiation. This has led to investigations into its potential use as an antitumor agent, where it can selectively induce apoptosis in cancer cells upon exposure to light. Preliminary studies have demonstrated its efficacy in preclinical models, highlighting its therapeutic potential.
The synthesis of 1-Amino-2,4-dibromo-anthraquinone typically involves bromination of anthraquinone followed by selective amination. Advanced synthetic methodologies have been developed to improve yield and purity, including catalytic processes that minimize side reactions. These advancements have enabled researchers to produce larger quantities of the compound for both laboratory-scale investigations and industrial applications. The growing interest in green chemistry has also prompted efforts to optimize synthetic routes using environmentally benign solvents and catalysts.
From an industrial perspective, 1-Amino-2,4-dibromo-anthraquinone finds applications beyond pharmaceuticals. Its brominated structure makes it suitable for use as a monomer in the production of high-performance polymers with enhanced thermal stability and mechanical strength. These polymers are increasingly used in aerospace and automotive industries where durability under extreme conditions is crucial. Furthermore, its role as a dye intermediate has been explored due to its ability to form vibrant colors when incorporated into organic dyes.
The future directions of research on 1-Amino-2,4-dibromo-anthraquinone are promising and multifaceted. Ongoing studies aim to uncover new biological activities by modifying its structure further or exploring its interactions with different biomolecules. Computational modeling techniques are being employed to predict binding affinities and optimize drug-like properties before experimental validation. Such interdisciplinary approaches are expected to accelerate the discovery of novel therapeutic agents derived from this compound.
In conclusion,1-Amino-2,4-dibromo-anthraquinone (CAS No. 81-49-2) is a versatile compound with significant potential across multiple domains of chemistry and biology. Its unique structural features enable diverse applications ranging from drug development to advanced material science. As research continues to evolve,this compound is likely to remain at the forefront of innovation,contributing valuable insights into both fundamental science and practical applications.
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